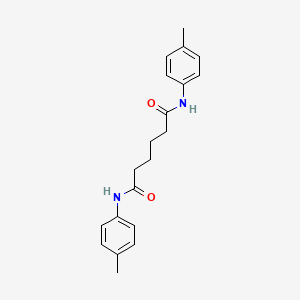
Hexanediamide, N,N'-bis(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanediamide, N,N’-bis(4-methylphenyl)- is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.426 g/mol . It is known for its unique structure, which includes two 4-methylphenyl groups attached to a hexanediamide backbone. This compound is often used in early discovery research due to its rare and unique properties .
Preparation Methods
The synthesis of Hexanediamide, N,N’-bis(4-methylphenyl)- typically involves the reaction of hexanediamide with 4-methylphenylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hexanediamide, N,N’-bis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Hexanediamide, N,N’-bis(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers use it to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties and its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of Hexanediamide, N,N’-bis(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Hexanediamide, N,N’-bis(4-methylphenyl)- can be compared with other similar compounds, such as:
- N,N’-bis(3-methylphenyl)hexanediamide
- N,N’-bis(2-methylphenyl)hexanediamide
- N,N’-bis(4-butylphenyl)hexanediamide
- N,N’-bis(4-ethoxyphenyl)hexanediamide
These compounds share a similar hexanediamide backbone but differ in the substituents attached to the phenyl groups. The unique properties of Hexanediamide, N,N’-bis(4-methylphenyl)- arise from the presence of the 4-methylphenyl groups, which can influence its reactivity, stability, and interactions with other molecules .
Biological Activity
Hexanediamide, N,N'-bis(4-methylphenyl)-, also known as bis(4-methylphenyl)hexanediamide, is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H22N2O
- Molecular Weight : 262.36 g/mol
- Structure : The compound features a hexanediamide backbone with two 4-methylphenyl groups attached to the nitrogen atoms.
The biological activity of Hexanediamide, N,N'-bis(4-methylphenyl)- is primarily attributed to its ability to interact with various biological targets. The amide functional groups allow for hydrogen bonding with proteins, influencing their conformation and function. This interaction can modulate enzyme activity and receptor binding, leading to various physiological effects.
Biological Activities
- Antimicrobial Properties : Research indicates that derivatives of hexanediamides exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain hexanediamide derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Hexanediamides have been studied for their potential anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
- Anticancer Activity : Preliminary studies suggest that hexanediamides may possess anticancer properties by inducing apoptosis in cancer cells. This is thought to occur through the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies and Experimental Data
Several studies have investigated the biological activity of hexanediamides:
- Study on Antibacterial Activity :
- Inflammation Model Study :
Table of Biological Activities
Properties
CAS No. |
114306-55-7 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N,N'-bis(4-methylphenyl)hexanediamide |
InChI |
InChI=1S/C20H24N2O2/c1-15-7-11-17(12-8-15)21-19(23)5-3-4-6-20(24)22-18-13-9-16(2)10-14-18/h7-14H,3-6H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
KENCHVFXABFDDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















